



Introduction: The Enduring Versatility of a Simple Dicarboxylic Acid

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Compound of Interest		
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Oxalic acid (ethanedioic acid), the simplest dicarboxylic acid with the formula C₂H₂O₄, is a white crystalline solid that is both a natural product and a synthetically produced chemical.[1][2] First discovered in the 17th century as a constituent of wood sorrel (Oxalis genus), from which it derives its name, its journey through the annals of science is a compelling narrative of evolving application and discovery.[1][3] Initially investigated for its acidic and bleaching properties, its role has expanded dramatically over two centuries, becoming an indispensable tool in analytical chemistry, materials science, biochemistry, and drug development.

This technical guide provides an in-depth exploration of the historical and contemporary use of **oxalic acid** in scientific research. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes where **oxalic acid** is central.

Early History and Foundational Chemical Research

The scientific story of **oxalic acid** begins in the 18th century. It was first isolated in 1769 by German chemist Johann Christian Wiegleb and first synthesized from sugar and nitric acid in 1776 by the renowned Swedish chemist Carl Wilhelm Scheele.[3][4] A pivotal moment in the history of chemistry came in 1824 when Friedrich Wöhler synthesized **oxalic acid** from inorganic materials (cyanogen and ammonia), a critical experiment that helped to disprove the Vitalistic Theory, which held that organic compounds could only be produced by living organisms.[4]



These early investigations established its fundamental chemical nature as a strong, organic, dicarboxylic acid, laying the groundwork for its future applications.[5][6]

The Cornerstone of Analytical Chemistry

Perhaps the most significant and enduring role of **oxalic acid** in scientific research has been in analytical chemistry. Its properties as a stable, crystalline solid that can be weighed with high purity make it an excellent primary standard for standardizing basic solutions and oxidizing agents.

Physicochemical Properties

The utility of **oxalic acid** in quantitative analysis is grounded in its well-defined physical and chemical properties.

Property	Value (Anhydrous)	Value (Dihydrate)	Citation
Formula	C ₂ H ₂ O ₄	C2H2O4·2H2O	[1]
Molar Mass	90.03 g/mol	126.07 g/mol	[1][6]
Appearance	White crystals	White crystalline solid	[1][2]
Density	1.90 g/cm ³	1.653 g/cm ³	[1][6]
Melting Point	189.5 °C (decomposes)	101.5 °C	[1][4]
Solubility in Water	High, increases with temperature	High	[2]
Acidity (pKa)	pKa1 = 1.25, pKa2 = 4.27	-	[1]

Key Experiments in Volumetric Analysis

Oxalic acid is central to two fundamental types of titration: acid-base and redox.

3.2.1 Experimental Protocol: Preparation of a 0.1 M Standard Solution of Oxalic Acid

Foundational & Exploratory





This protocol details the preparation of a primary standard solution used for volumetric analysis.

- Objective: To prepare 250 mL of a 0.1 M standard solution of oxalic acid dihydrate (C₂H₂O₄·2H₂O).
- Materials:
 - Oxalic acid dihydrate crystals
 - Analytical balance
 - Watch glass
 - o 250 mL beaker
 - Glass rod
 - 250 mL volumetric flask
 - Wash bottle with distilled water
 - Funnel
- Methodology:
 - Calculation: The molecular weight of oxalic acid dihydrate is 126.07 g/mol . To prepare
 250 mL (0.250 L) of a 0.1 M solution, the required mass is calculated as: Mass = Molarity
 Volume × Molar Mass = 0.1 mol/L × 0.250 L × 126.07 g/mol = 3.15 g.[7]
 - Weighing: Accurately weigh 3.15 g of oxalic acid dihydrate crystals on a clean, dry watch glass using an analytical balance.[7][8]
 - Dissolution: Carefully transfer the crystals into a 250 mL beaker using a funnel. Rinse the watch glass and funnel with a small amount of distilled water into the beaker to ensure all crystals are transferred. Add approximately 50 mL of distilled water to the beaker.[9]



- Stirring: Stir the solution with a clean glass rod until all the oxalic acid crystals have completely dissolved.[7]
- Transfer: Transfer the solution into a 250 mL volumetric flask using the funnel and glass rod. Rinse the beaker and glass rod with distilled water, adding the rinsings to the flask to ensure a quantitative transfer.[8]
- Dilution: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark. Use a dropper for the final additions to avoid overshooting the mark.[9]
- Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform. Label the flask as "0.1 M Oxalic Acid."
- 3.2.2 Experimental Protocol: Redox Titration with Potassium Permanganate (KMnO₄)

This classic experiment utilizes **oxalic acid** to determine the concentration of a KMnO₄ solution, a strong oxidizing agent. The reaction is self-indicating.[10]

- Objective: To standardize a potassium permanganate solution using a 0.1 M oxalic acid standard.
- Reaction: 2KMnO₄ + 5H₂C₂O₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O
- Materials:
 - 0.1 M standard oxalic acid solution
 - Potassium permanganate solution (unknown concentration)
 - Dilute sulfuric acid (1 M)
 - Burette, pipette (20 mL), conical flask
 - Heating apparatus (hot plate or Bunsen burner)
 - White tile



· Methodology:

- Preparation: Rinse and fill the burette with the KMnO₄ solution. Pipette 20 mL of the 0.1 M
 oxalic acid solution into a clean conical flask.[10]
- Acidification: Add approximately 5 mL of 1 M dilute sulfuric acid to the conical flask to create the necessary acidic medium for the reaction.[10]
- Heating: Gently heat the contents of the conical flask to 60-70°C. This is crucial as the reaction is slow at room temperature.[10]
- Titration: Place the flask on a white tile. Titrate the hot oxalic acid solution with the KMnO₄
 from the burette. Add the KMnO₄ dropwise while continuously swirling the flask.[10]
- Endpoint: The purple color of the permanganate ion will disappear as it reacts. The
 endpoint is reached when a faint, persistent pink color appears in the solution, indicating a
 slight excess of KMnO₄.[10]
- Replication: Record the final burette reading. Repeat the titration until at least three concordant readings (within 0.1 mL of each other) are obtained. The concentration of KMnO₄ is then calculated using the titration formula: a₁M₁V₁ = a₂M₂V₂, where 'a' is the stoichiometric coefficient of electrons transferred (2 for oxalic acid, 5 for permanganate).
 [10]



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Fig. 1: Experimental workflow for the redox titration of **oxalic acid** with KMnO₄.

Applications in Materials Science and Lanthanide Chemistry

The ability of the oxalate ion $(C_2O_4^{2-})$ to act as a chelating agent has been leveraged in materials science for decades.



Metal Cleaning and Rust Removal

Historically, **oxalic acid** has been a primary component in commercial preparations for removing rust and scale from metal surfaces, such as automobile radiators.[3] Its effectiveness stems from its ability to form a stable, water-soluble complex ion with ferric iron (Fe³⁺), the ferrioxalate ion, effectively lifting the insoluble rust from the surface.[1][3]

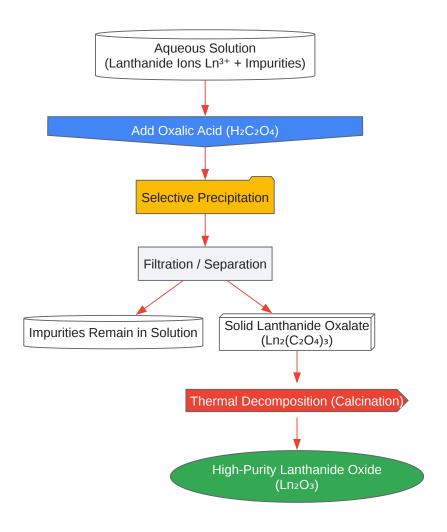
Lanthanide Separation and Purification

A highly specialized and critical use of **oxalic acid** in research is in the field of rare-earth element (lanthanide) chemistry. **Oxalic acid** serves as an important precipitating agent. Hydrated lanthanide oxalates are insoluble in strongly acidic solutions, allowing them to be selectively precipitated and separated from other non-lanthanide elements.[1][11] This process is a cornerstone of lanthanide purification.

The general reaction is: $2Ln^{3+}(aq) + 3H_2C_2O_4(aq) \rightarrow Ln_2(C_2O_4)_3(s) + 6H^+(aq)$

The resulting solid lanthanide oxalates are easily filtered. Subsequent thermal decomposition (calcination) of these oxalates yields the high-purity lanthanide oxides, which are often the final desired product for further research or industrial use.[1]





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Fig. 2: Logical workflow for the purification of lanthanides using **oxalic acid**.

Role in Biochemistry, Plant Science, and Pathogenesis

In the life sciences, **oxalic acid** is recognized as a key metabolite with dual—and often contradictory—roles, acting as a toxin, a signaling molecule, and a pathogenic factor.

Metabolism and Toxicity

In humans, **oxalic acid** is an end product of metabolism, primarily from the breakdown of ascorbic acid (Vitamin C) and glyoxylic acid.[12] It is not further metabolized and is excreted in the urine.[12] Its primary toxic effect arises from its reaction with calcium ions to form highly insoluble calcium oxalate crystals.[2][13] The accumulation and precipitation of these crystals in



the kidneys is the cause of the most common form of kidney stones (nephrolithiasis), which can lead to severe kidney damage.[2][4]

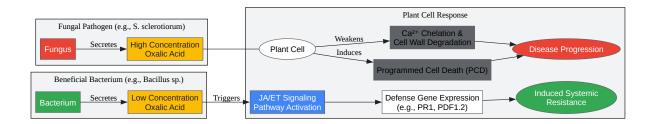
Signaling in Plant Defense

Recent research has uncovered a sophisticated role for **oxalic acid** in plant biology. While high concentrations are toxic to plant cells, low concentrations of **oxalic acid** can act as a signaling molecule to induce plant defense mechanisms.[14][15] For instance, pretreatment of tomato plants with low-concentration **oxalic acid**, such as that secreted by beneficial Bacillus species, can induce resistance against gray mold disease caused by the fungus Botrytis cinerea.[16] This resistance is achieved by activating the jasmonic acid/ethylene (JA/ET) signaling pathway, leading to the expression of defense-related genes and an increase in reactive oxygen species (ROS)-scavenging enzymes.[14][16]

A Weapon in Fungal Pathogenesis

Conversely, many necrotrophic fungi, such as Sclerotinia sclerotiorum, secrete large amounts of **oxalic acid** as a key pathogenicity factor.[14][17] In this context, the high concentration of **oxalic acid** serves multiple purposes for the fungus:

- Acidification: It lowers the pH of the host tissue, creating an environment favorable for fungal enzymes that degrade the plant cell wall.[17]
- Chelation of Calcium: By sequestering Ca²⁺ ions from the plant cell wall, it weakens the structural integrity of the pectin in the middle lamella, facilitating fungal invasion.[17]
- Induction of Cell Death: At high concentrations, it induces programmed cell death (PCD) in host cells, providing the fungus with nutrients.[14][15]



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Fig. 3: Dual role of **oxalic acid** in plant-microbe interactions.

Conclusion

From its early identification in plants to its foundational role in disproving vitalism, the history of **oxalic acid** in science is rich and varied. It rapidly became an indispensable reagent in analytical chemistry, where its use as a primary standard is still taught in foundational laboratory courses. Its utility as a chelating and precipitating agent cemented its role in materials science and the strategically important field of rare-earth element processing. More recently, research in the life sciences has unveiled its complex and concentration-dependent roles as a toxin, a critical signaling molecule in plant defense, and a potent weapon for fungal pathogens. The continuous discovery of new applications for this simple dicarboxylic acid ensures its relevance in scientific research for the foreseeable future.

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